molecular formula C22H22ClN3O3S2 B306119 4-(4-CHLOROPHENYL)-5-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),5-TRIEN-3-ONE

4-(4-CHLOROPHENYL)-5-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),5-TRIEN-3-ONE

Cat. No.: B306119
M. Wt: 476 g/mol
InChI Key: BDBKSPCJPINRQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-CHLOROPHENYL)-5-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),5-TRIEN-3-ONE is a complex organic compound that belongs to the class of benzothienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROPHENYL)-5-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),5-TRIEN-3-ONE typically involves multi-step organic reactions. The process may start with the preparation of the benzothieno[2,3-d]pyrimidine core, followed by the introduction of the chlorophenyl group and the morpholinyl-oxoethyl-sulfanyl moiety. Common reagents and conditions include:

    Starting Materials: Benzothiophene derivatives, chlorophenyl compounds, morpholine, and oxoethyl reagents.

    Reaction Conditions: Catalysts such as palladium or copper, solvents like dimethylformamide (DMF) or dichloromethane (DCM), and temperature control.

Industrial Production Methods

Industrial production methods may involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of oxo groups to hydroxyl groups.

    Substitution: Halogen exchange or nucleophilic substitution on the chlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups on the chlorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it may be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

The compound may have potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial activities, depending on its biological activity profile.

Industry

In industry, it may be used in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-CHLOROPHENYL)-5-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),5-TRIEN-3-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects may be mediated through inhibition, activation, or modulation of these targets.

Comparison with Similar Compounds

Similar Compounds

    Benzothienopyrimidines: Compounds with similar core structures but different substituents.

    Chlorophenyl Derivatives: Compounds with chlorophenyl groups attached to various scaffolds.

    Morpholinyl Compounds: Compounds containing the morpholine ring.

Uniqueness

The uniqueness of 4-(4-CHLOROPHENYL)-5-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),5-TRIEN-3-ONE lies in its specific combination of functional groups and its potential biological activities. This combination may confer unique properties, such as selectivity for certain biological targets or specific chemical reactivity.

Properties

Molecular Formula

C22H22ClN3O3S2

Molecular Weight

476 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C22H22ClN3O3S2/c23-14-5-7-15(8-6-14)26-21(28)19-16-3-1-2-4-17(16)31-20(19)24-22(26)30-13-18(27)25-9-11-29-12-10-25/h5-8H,1-4,9-13H2

InChI Key

BDBKSPCJPINRQL-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC(=O)N5CCOCC5

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC(=O)N5CCOCC5

Origin of Product

United States

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